Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Overview
Description
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a type of amino acid derivative that is mostly utilized in the field of organic synthesis for the production of peptides and peptidomimetics . The term Fmoc refers to the fluorenylmethyloxycarbonyl protecting group which allows for the selective protection and deprotection of the amino group in the synthesis of peptides .
Synthesis Analysis
The synthesis of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid has been reported in the literature . The final product contained solely the syn isomer, suggesting that the diastereomeric ratio of the methylation was as high as previous reports had found .Molecular Structure Analysis
The Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid molecule contains a total of 58 bond(s). There are 35 non-H bond(s), 20 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis
The molecular formula of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is C26H23NO4. Its average mass is 413.465 Da and its mono-isotopic mass is 413.162720 Da .Scientific Research Applications
Solid-Phase Peptide Incorporation
- Scientific Field : Biochemistry
- Application Summary : The compound N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosphoryl ester [Fmoc-Pmab(POM)2-OH, 2] has been synthesized and incorporated into peptides as a phosphatase-stable phosphothreonine (pThr) mimetic .
- Methods of Application : This involves the synthesis and solid-phase peptide incorporation of the compound. It’s suitable for the synthesis of Pmab-containing peptides having bio-reversible protection of the phosphonic acid moiety .
- Results or Outcomes : This represents the first report of a bio-reversibly protected pThr mimetic in a form suitable for facile solid-phase peptide synthesis .
Synthesis of 3-Substituted Glutamates
- Scientific Field : Organic Chemistry
- Application Summary : A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported .
- Methods of Application : The synthesis involves a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .
- Results or Outcomes : Highly diastereoselective (>20:1 in most cases) 1,4-addition reactions of lithium dialkyl/dialkenylcuprates to the Fmoc Garner’s enoate were achieved in 76–99% yield. The resulting 1,4-addition products were easily converted into the Fmoc- (2S,3R)-3-alkyl/alkenylglutamates in two steps .
Phosphothreonine Mimetic Incorporation
- Scientific Field : Biochemistry
- Application Summary : The compound N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosphoryl ester [Fmoc-Pmab(POM)2-OH, 2] has been synthesized and incorporated into peptides as a phosphatase-stable phosphothreonine (pThr) mimetic .
- Methods of Application : This involves the synthesis and solid-phase peptide incorporation of the compound. It’s suitable for the synthesis of Pmab-containing peptides having bio-reversible protection of the phosphonic acid moiety .
- Results or Outcomes : This represents the first report of a bio-reversibly protected pThr mimetic in a form suitable for facile solid-phase peptide synthesis .
Synthesis of 3-Substituted Glutamates
- Scientific Field : Organic Chemistry
- Application Summary : A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported .
- Methods of Application : The synthesis involves a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .
- Results or Outcomes : Highly diastereoselective (>20:1 in most cases) 1,4-addition reactions of lithium dialkyl/dialkenylcuprates to the Fmoc Garner’s enoate were achieved in 76–99% yield. The resulting 1,4-addition products were easily converted into the Fmoc- (2S,3R)-3-alkyl/alkenylglutamates in two steps .
Phosphothreonine Mimetic Incorporation
- Scientific Field : Biochemistry
- Application Summary : The compound N-Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid bis-pivaloyloxymethyl phosphoryl ester [Fmoc-Pmab(POM)2-OH, 2] has been synthesized and incorporated into peptides as a phosphatase-stable phosphothreonine (pThr) mimetic bearing orthogonal protection suitable for the synthesis of Pmab-containing peptides .
- Methods of Application : This involves the synthesis and solid-phase peptide incorporation of the compound. It’s suitable for the synthesis of Pmab-containing peptides having bio-reversible protection of the phosphonic acid moiety .
- Results or Outcomes : This represents the first report of a bio-reversibly protected pThr mimetic in a form suitable for facile solid-phase peptide synthesis .
Synthesis of 3-Substituted Glutamates
- Scientific Field : Organic Chemistry
- Application Summary : A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported .
- Methods of Application : The synthesis involves a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .
- Results or Outcomes : Highly diastereoselective (>20:1 in most cases) 1,4-addition reactions of lithium dialkyl/dialkenylcuprates to the Fmoc Garner’s enoate were achieved in 76–99% yield. The resulting 1,4-addition products were easily converted into the Fmoc- (2S,3R)-3-alkyl/alkenylglutamates in two steps .
properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINBBVSLWSWBO-KOSHJBKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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